N-(1-phenylbutyl)prop-2-enamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-(1-phenylbutyl)prop-2-enamide” has been reported. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide was achieved by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . Another example is the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide from a four-component Ugi reaction involving 4(octyloxy)anile, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide .Scientific Research Applications
Peptidomimetics
N-(1-phenylbutyl)prop-2-enamide: has been utilized in the field of peptidomimetics . This area explores compounds that mimic the biological activity of peptides while offering increased stability against enzymatic degradation . The compound’s structure allows it to act as a scaffold for developing new peptidomimetic molecules with potential therapeutic applications.
Antifungal and Antimicrobial Activities
The compound has been reported to exhibit antifungal and antimicrobial activities . This is particularly significant as it opens up possibilities for developing new antimicrobial agents that can be used to treat various infections, addressing the growing concern of antibiotic resistance .
Low Molecular Weight Gelators (LMWGs)
Another application is in the synthesis of low molecular weight gelators (LMWGs) . These gelators have the ability to self-assemble into gels, which can be used in drug delivery systems, tissue engineering, and as environmentally responsive materials .
Organic Synthesis
In organic synthesis, N-(1-phenylbutyl)prop-2-enamide can be used as a precursor for aza-Michael addition reactions . This reaction is a cornerstone in organic chemistry, allowing for the construction of complex molecules from simpler ones .
Drug Delivery Systems
The compound’s structural features make it suitable for use in drug delivery systems , particularly in the design of drug-releasing contact lenses. Its ability to interact with polymeric materials can lead to the development of efficient ocular drug delivery systems .
Chemical Activation
N-(1-phenylbutyl)prop-2-enamide: can be involved in the direct synthesis of enamides via electrophilic activation of amides. Enamides are valuable intermediates in organic chemistry, used in various chemical transformations .
properties
IUPAC Name |
N-(1-phenylbutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-8-12(14-13(15)4-2)11-9-6-5-7-10-11/h4-7,9-10,12H,2-3,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWDPBMAQVSEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylbutyl)prop-2-enamide |
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